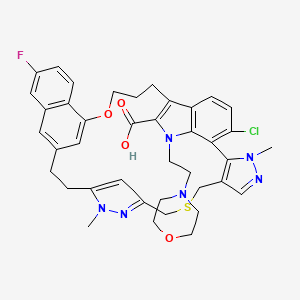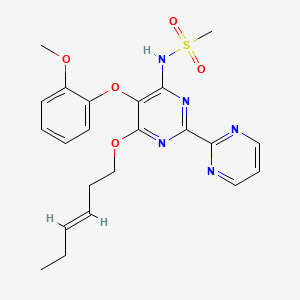![molecular formula C42H59N9O9S B12392124 [Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
[Glp5,Sar9] Substance P (5-11)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Glp5,Sar9] Substance P (5-11) is a synthetic analogue of the naturally occurring neuropeptide Substance P. This compound is specifically designed to mimic the biological activity of Substance P while exhibiting enhanced stability and prolonged duration of action. Substance P is a member of the tachykinin family of neuropeptides and plays a crucial role in various physiological processes, including pain transmission, inflammation, and mood regulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Glp5,Sar9] Substance P (5-11) involves solid-phase peptide synthesis (SPPS), a widely used method for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The peptide chain is elongated by repeated cycles of deprotection and coupling until the desired sequence is achieved .
Industrial Production Methods
In an industrial setting, the production of [Glp5,Sar9] Substance P (5-11) follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
[Glp5,Sar9] Substance P (5-11) undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogues with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogues with modified amino acid sequences .
科学的研究の応用
[Glp5,Sar9] Substance P (5-11) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Investigated for its role in modulating neurotransmitter release, neuroinflammation, and cell signaling pathways.
Medicine: Explored for its potential therapeutic applications in pain management, inflammatory diseases, and mood disorders.
作用機序
The mechanism of action of [Glp5,Sar9] Substance P (5-11) involves its interaction with the neurokinin 1 receptor (NK1R), a G protein-coupled receptor. Upon binding to NK1R, the compound activates intracellular signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This activation results in various physiological effects, including pain modulation, inflammation, and mood regulation .
類似化合物との比較
Similar Compounds
[Glp5,(Me)Phe8,Sar9] Substance P (5-11): An analogue with similar effects on NK1R but with a longer duration of action.
[Sar9,Met(O2)11] Substance P: Another analogue that selectively activates NK1R and has been studied for its role in respiratory distress and viral infections.
Uniqueness
[Glp5,Sar9] Substance P (5-11) is unique due to its enhanced stability and prolonged duration of action compared to other analogues. This makes it a valuable tool for studying the physiological and pharmacological effects of Substance P and its potential therapeutic applications .
特性
分子式 |
C42H59N9O9S |
|---|---|
分子量 |
866.0 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C42H59N9O9S/c1-25(2)21-31(40(58)47-28(37(44)55)19-20-61-4)46-36(54)24-51(3)42(60)33(23-27-13-9-6-10-14-27)50-41(59)32(22-26-11-7-5-8-12-26)49-39(57)30(15-17-34(43)52)48-38(56)29-16-18-35(53)45-29/h5-14,25,28-33H,15-24H2,1-4H3,(H2,43,52)(H2,44,55)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,49,57)(H,50,59)/t28-,29-,30-,31-,32-,33-/m0/s1 |
InChIキー |
XTRDCKTZKBMHPS-FSJACQRISA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCC(=O)N3 |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
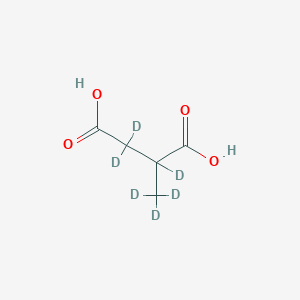
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
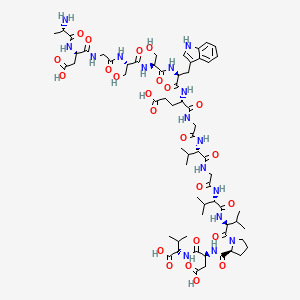
![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
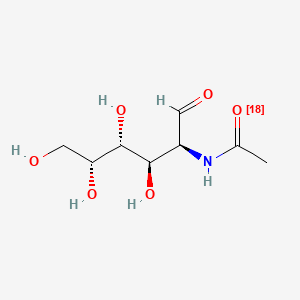
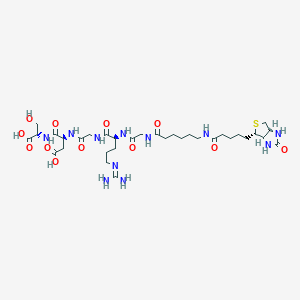
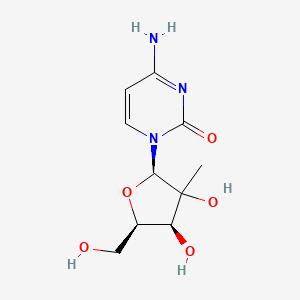
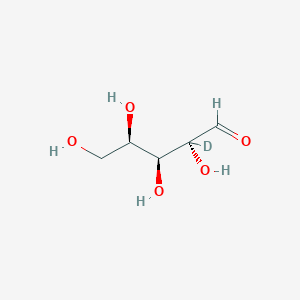
![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)

![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)
